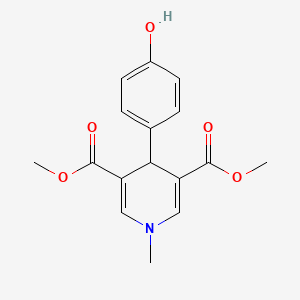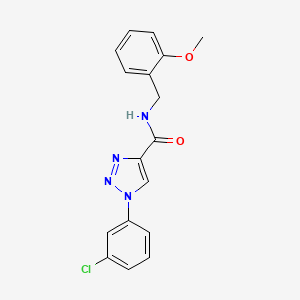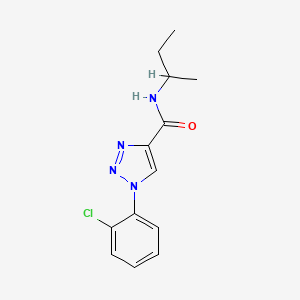![molecular formula C22H19N3OS2 B14965096 3-Amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B14965096.png)
3-Amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide involves multiple steps, including the formation of the thieno[3,2-E]pyridine core and subsequent functionalization. Common synthetic routes may involve the use of cyclization reactions, amination, and coupling reactions under specific conditions. Detailed reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities while maintaining high quality.
化学反应分析
Types of Reactions
3-Amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
3-Amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 3-Amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biochemical pathways. Detailed studies on its binding affinity, specificity, and downstream effects are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
- 3-Amino-N-(2-chlorobenzyl)-6-(2-thienyl)thieno[2,3-B]pyridine-2-carboxamide
- 3-Amino-6-thiophen-2-yl-thieno[2,3-B]pyridine-2-carbonitrile
- 3-Amino-N-(2-methylphenyl)-3-thioxopropanamide
Uniqueness
Compared to similar compounds, 3-Amino-N-(2-methylphenyl)-4-(2-thienyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific properties, such as enhanced binding affinity, selectivity, or stability, making it a valuable compound for various applications .
属性
分子式 |
C22H19N3OS2 |
|---|---|
分子量 |
405.5 g/mol |
IUPAC 名称 |
6-amino-N-(2-methylphenyl)-8-thiophen-2-yl-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
InChI |
InChI=1S/C22H19N3OS2/c1-12-6-2-3-8-14(12)24-21(26)20-19(23)18-17(16-10-5-11-27-16)13-7-4-9-15(13)25-22(18)28-20/h2-3,5-6,8,10-11H,4,7,9,23H2,1H3,(H,24,26) |
InChI 键 |
OLZYEHVCXHPXJB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CS5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methylphenyl)-2-[7-phenyl-4-(thiomorpholin-4-yl)-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14965030.png)
![4-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14965031.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14965034.png)
![[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](3-methylpiperidin-1-yl)methanone](/img/structure/B14965049.png)

![N-(3,5-dimethylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B14965068.png)
![3-amino-4-(2-furyl)-N-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B14965072.png)
![(5E)-5-(2-methoxybenzylidene)-9-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline](/img/structure/B14965076.png)
![[7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidin-3-yl][4-(2-ethoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14965080.png)



![1-ethyl-4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B14965114.png)

